N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid
Overview
Description
N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenoxy group attached to a propan-1-amine backbone, with diethyl groups enhancing its chemical reactivity and solubility. The addition of oxalic acid further modifies its properties, making it suitable for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine typically involves a multi-step process. One common method includes the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with 3-chloropropan-1-amine under basic conditions to form the desired amine. The final step involves the diethylation of the amine group using diethyl sulfate or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-2-aminophenoxypropan-1-amine.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The diethyl groups enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine: Lacks the methyl group, resulting in different reactivity and solubility.
N,N-diethyl-3-(4-methylphenoxy)propan-1-amine: Lacks the nitro group, affecting its chemical behavior and applications.
Uniqueness
N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine stands out due to the presence of both the nitro and methyl groups, which confer unique chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its analogs.
Properties
IUPAC Name |
N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C2H2O4/c1-4-15(5-2)9-6-10-19-14-8-7-12(3)11-13(14)16(17)18;3-1(4)2(5)6/h7-8,11H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGKGIGVWZDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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